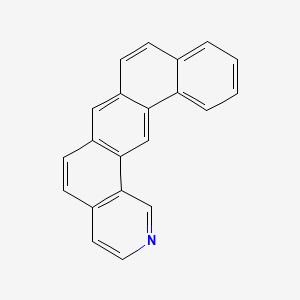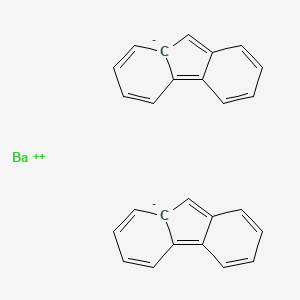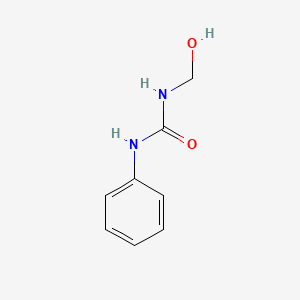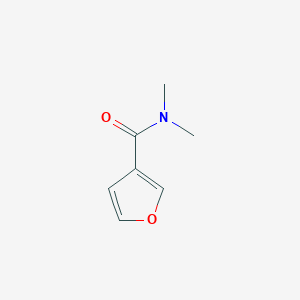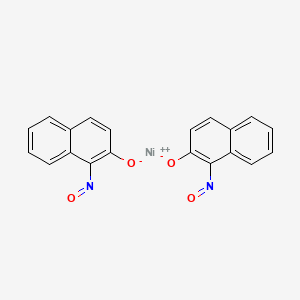
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is a coordination compound that features nickel as the central metal atom coordinated to two 1-(nitroso-kappaN)-2-naphthalenolato-kappaO ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- typically involves the reaction of nickel salts with 1-(nitroso-kappaN)-2-naphthalenolato ligands under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nickel salts and ligands to ensure the quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties
Mecanismo De Acción
The mechanism by which Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and facilitate electron transfer processes. The compound’s molecular targets include enzymes and other proteins that play key roles in cellular functions. The pathways involved in its mechanism of action are often related to redox reactions and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is similar to other nickel coordination compounds such as Nickel, bis(1-(nitroso-kappaN)-2-phenolato-kappaO)- and Nickel, bis(1-(nitroso-kappaN)-2-anthracenolato-kappaO)- .
Uniqueness
What sets Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- apart from similar compounds is its unique ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications .
Propiedades
Número CAS |
14406-66-7 |
|---|---|
Fórmula molecular |
C20H12N2NiO4 |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
nickel(2+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/2C10H7NO2.Ni/c2*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h2*1-6,12H;/q;;+2/p-2 |
Clave InChI |
UVOQSRGVSWHESM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




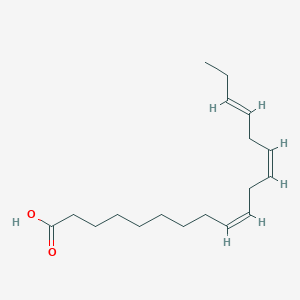
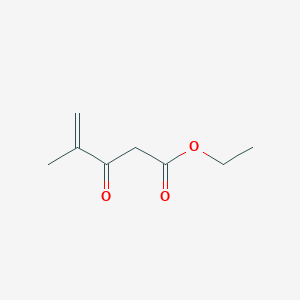
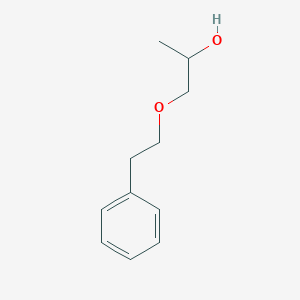
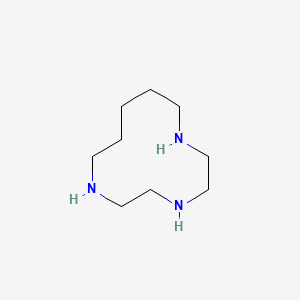
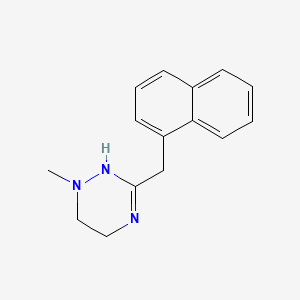
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
